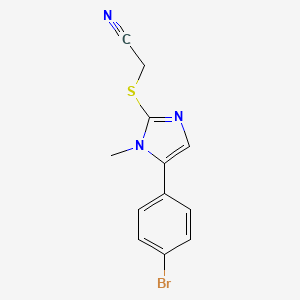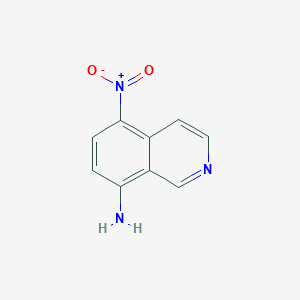
8-Amino-5-nitroisoquinoline
Vue d'ensemble
Description
8-Amino-5-nitroisoquinoline is a compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and materials science. The compound is characterized by the presence of both amino and nitro functional groups attached to an isoquinoline core, which is a structural motif found in many biologically active molecules.
Synthesis Analysis
The synthesis of 8-aminoquinoline derivatives, including those with nitro groups, has been explored using different methods. One approach involves the regioselective nitration of 8-aminoquinoline amides using Fe(NO3)3·9H2O as a promoter and nitro source, which allows for the remote C(5)-H nitration of the amides . Additionally, the amination of nitropyridines in liquid ammonia with potassium permanganate has been used to yield various amino compounds, including 8-amino-5-nitroisoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 8-amino-5-nitroisoquinoline derivatives can be complex, with various substituents influencing the overall conformation and reactivity of the molecule. For instance, the crystal structure of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, has been determined, revealing a triclinic space group and specific conformational details .
Chemical Reactions Analysis
8-Amino-5-nitroisoquinoline and its derivatives participate in a range of chemical reactions. For example, nitroisoquinoline derivatives can be aminated to yield corresponding amino compounds . Furthermore, nitrosoquinolinamines can be synthesized and subsequently reduced to diamines . The interactions of 8-aminoquinoline with nitro-substituted aromatic carboxylic acids have also been studied, leading to the formation of proton-transfer compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-amino-5-nitroisoquinoline derivatives are influenced by their functional groups and molecular structure. These properties are crucial for their applications in photoinitiating systems for polymerization, where they can exhibit panchromatic behavior and high efficiency under various light conditions . Additionally, the hemotoxicity of 8-aminoquinolines has been investigated through DFT calculations, suggesting a mechanism of methemoglobinemia induction .
Applications De Recherche Scientifique
-
SNH Amidation of 5-Nitroisoquinoline
- Scientific Field : Chemistry
- Application Summary : For the first time, amides and ureas based on both 5-nitroisoquinoline and 5-nitrosoisoquinoline were obtained by direct nucleophilic substitution of hydrogen in the 5-nitroisoquinoline molecule .
- Methods of Application : The process involves an additional step with the formation of σ H adduct and its subsequent aromatization due to an external oxidizing agent .
- Results : In the case of urea and monosubstituted ureas, only 5-nitrosoisoquinoline-6-amine is formed under anhydrous conditions .
-
Remote C–H Functionalization of 8-Aminoquinoline Ring
- Scientific Field : Chemistry
- Application Summary : 8-Aminoquinoline has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
- Methods of Application : The synthesis of substituted 8-aminoquinoline is of great importance. The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .
- Results : Linking different substituents onto the quinoline parent ring can significantly change the physical and chemical properties of the ring, with the potential for future applications of economic value .
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids
- Scientific Field : Medicinal Chemistry
- Application Summary : A new series of 8-quinoline-N-substituted derivatives with a natural antioxidant portion (i.e., lipoic, caffeic, and ferulic acids) were designed . These compounds were shown to chelate copper, a metal involved in ROS-induced degeneration, and scavenger oxygen radicals in DPPH assay .
- Methods of Application : The compounds were evaluated in an in vitro model of oxidative stress .
- Results : Selected compounds were shown to possess cytoprotective effects in 661W photoreceptor-like cells . The results may represent a starting point for the application of the proposed class of compounds in retinal neurodegenerative diseases such as retinitis pigmentosa (RP) .
-
8-Aminoquinolines: Primaquine and Tafenoquine
-
Remote C–H Functionalization of 8-Aminoquinoline Ring
- Scientific Field : Chemistry
- Application Summary : 8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials and useful drugs. It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization .
- Methods of Application : The synthesis of substituted 8-aminoquinoline is of great importance. The functionalization of positions C2–C7 on the 8-aminoquinoline ring involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts or metal-free conditions .
- Results : Linking different substituents onto the quinoline parent ring can significantly change the physical and chemical properties of the ring, with the potential for future applications of economic value .
-
Antimalarial Drugs: Primaquine and Tafenoquine
- Scientific Field : Pharmacology
- Application Summary : 8-Aminoquinolines are an important class of antimalarial drugs because they are effective against the liver stages of Plasmodium infections and thus are administered for radical cure and presumptive antirelapse therapy against relapsing malaria .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-nitroisoquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)6-3-4-11-5-7(6)8/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIJWKAJKMDAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-5-nitroisoquinoline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


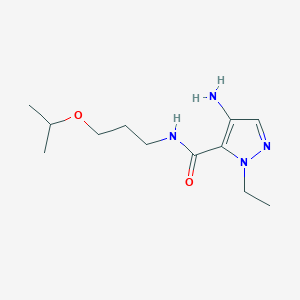
![5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide](/img/structure/B2548080.png)
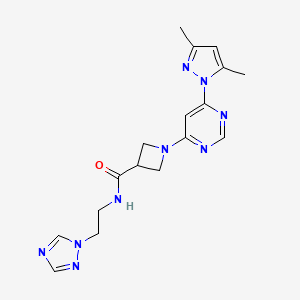
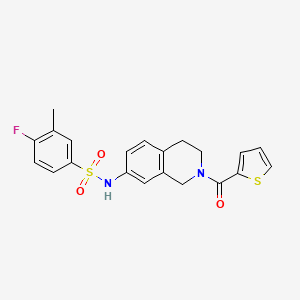
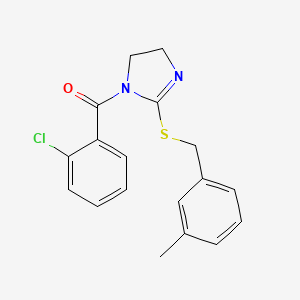
![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)
![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2548087.png)
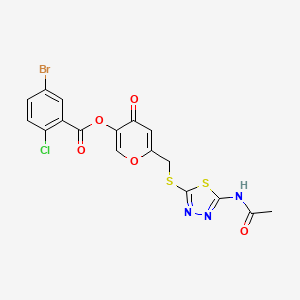
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2548091.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2548092.png)
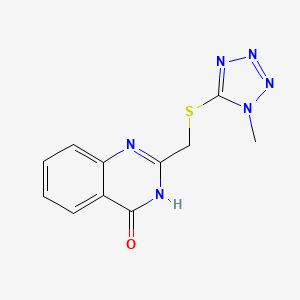
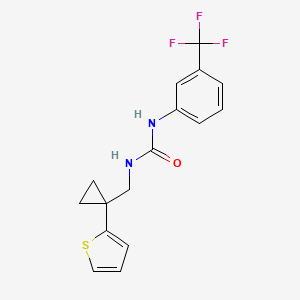
![N-{2-[(pyridin-2-yl)methyl]cyclopentyl}prop-2-enamide](/img/structure/B2548098.png)
